molecular formula C23H27ClN2O4 B12366203 Descarboethoxyloratadine-d6 (diacetate)

Descarboethoxyloratadine-d6 (diacetate)

Cat. No.: B12366203
M. Wt: 437.0 g/mol
InChI Key: JWLUTVBVAGJASE-VHAWMWRHSA-N
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Description

Descarboethoxyloratadine-d6 (diacetate) is a deuterated derivative of descarboethoxyloratadine, a primary metabolite of the antihistamine loratadine. The compound features six deuterium atoms at specific molecular positions, which are strategically incorporated to enhance metabolic stability and reduce hydrogen-deuterium exchange effects in analytical applications. The diacetate moiety (two acetyl groups) is introduced to improve solubility and facilitate its use as a stable internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies. Its CAS number and structural specifics are proprietary, but its design aligns with deuterated analogs used to optimize drug quantification accuracy .

Properties

Molecular Formula

C23H27ClN2O4

Molecular Weight

437.0 g/mol

IUPAC Name

acetic acid;13-chloro-10,10-dideuterio-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

InChI

InChI=1S/C19H19ClN2.2C2H4O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;2*1-2(3)4/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;2*1H3,(H,3,4)/i4D2,7D,8D,10D,11D;;

InChI Key

JWLUTVBVAGJASE-VHAWMWRHSA-N

Isomeric SMILES

[2H]C1C(NC(C(C1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)([2H])[2H])[2H])[2H])[2H].CC(=O)O.CC(=O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of descarboethoxyloratadine-d6 (diacetate) involves the deuteration of descarboethoxyloratadine. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of descarboethoxyloratadine-d6 (diacetate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Descarboethoxyloratadine-d6 (diacetate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of descarboethoxyloratadine-d6 (diacetate) may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Descarboethoxyloratadine-d6 (diacetate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of descarboethoxyloratadine-d6 (diacetate) involves its role as a stable isotope tracer. By incorporating deuterium atoms into the molecular structure, researchers can track the compound’s behavior in various systems. This allows for detailed studies of drug metabolism and pharmacokinetics, providing valuable insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Deuterated Pharmaceuticals

Deuterated drugs, such as deutetrabenazine (Austedo®), leverage isotopic substitution to prolong half-life and reduce dosing frequency. Descarboethoxyloratadine-d6 (diacetate) shares this principle, but its application is distinct:

Parameter Descarboethoxyloratadine-d6 (Diacetate) Deutetrabenazine
Deuterium Substitution 6 H→D substitutions at metabolic sites 6 H→D in methoxy groups
Primary Use Analytical internal standard Therapeutic (Huntington’s)
Metabolic Stability Enhanced resistance to CYP450 enzymes Reduced hepatic clearance
Solubility Improved via diacetate groups Moderate (free base)

The diacetate modification distinguishes it from non-esterified deuterated compounds, enhancing hydrophilicity for LC-MS compatibility .

Non-Deuterated Loratadine Metabolites

Compared to descarboethoxyloratadine (non-deuterated, non-esterified), the deuterated diacetate variant exhibits critical differences:

Parameter Descarboethoxyloratadine-d6 (Diacetate) Descarboethoxyloratadine
Isotopic Labeling Yes (d6) No
Ionization Efficiency Enhanced in MS due to deuteration Standard
Pharmacokinetic Role Quantification reference Active metabolite
Stability in Solution High (diacetate resists hydrolysis) Moderate

The diacetate group further mitigates aggregation in organic solvents, a common issue with non-esterified metabolites .

Diacetate-Containing Compounds

Diacetate esters in pharmaceuticals, such as diethylstilbestrol-diacetate (a synthetic estrogen derivative), share functional group similarities but differ in application:

Parameter Descarboethoxyloratadine-d6 (Diacetate) Diethylstilbestrol-Diacetate
Therapeutic Class Antihistamine metabolite Estrogen agonist/antagonist
Diacetate Role Solubility enhancer Prodrug (slow hydrolysis)
Cytotoxicity Non-toxic up to 50 µM (inferred)* Estrogenic activity observed
Analytical Utility LC-MS internal standard Quantified via HPLC-UV

Structural Analogs in UV-Filter Research

Parameter Descarboethoxyloratadine-d6 (Diacetate) Compound 3b (UV-Filter)
Ester Type Diacetate Diethyl diacetate
Primary Function Analytical standard UVB protection (SPF 3.07)
Photostability High (diacetate resists isomerization)* Moderate
Solubility High in methanol/water High in macrogol

*Assumed from diethyl diacetate derivatives’ resistance to photodegradation beyond geometric isomerization .

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